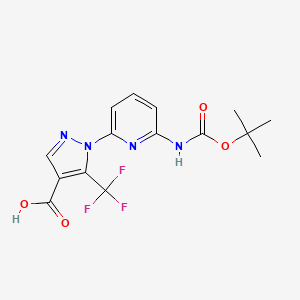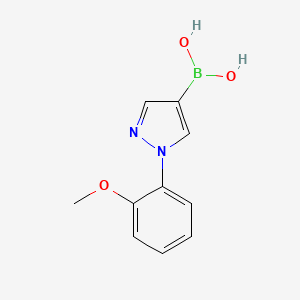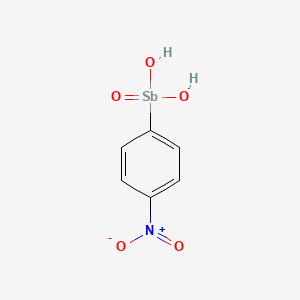
(4-Nitrophenyl)stibonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)stibonic acid is an organometallic compound that contains a nitrophenyl group attached to an antimony atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)stibonic acid typically involves the reaction of 4-nitrophenyl derivatives with antimony compounds. One common method is the reaction of 4-nitrophenyl chloroformate with antimony trichloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)stibonic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the antimony atom is oxidized to higher oxidation states.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Reduction: 4-Aminophenylstibonic acid.
Substitution: Various substituted phenylstibonic acids depending on the nucleophile used.
Oxidation: Higher oxidation state antimony compounds.
Applications De Recherche Scientifique
(4-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)stibonic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction or substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The antimony atom can also participate in coordination chemistry, forming complexes with metal ions or other ligands, which can modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A related compound with a nitro group attached to a phenol ring. It is commonly used as a pH indicator and in the synthesis of other chemicals.
4-Nitrophenyl chloroformate: Used as a reagent in organic synthesis, particularly in the formation of carbamates and esters.
4-Nitrophenyl acetate: Utilized in enzymatic assays to measure the activity of esterases.
Uniqueness
(4-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical properties and reactivity compared to other nitrophenyl compounds. Its ability to form coordination complexes and participate in redox reactions makes it valuable in various applications, particularly in catalysis and material science.
Propriétés
Numéro CAS |
10247-92-4 |
|---|---|
Formule moléculaire |
C6H6NO5Sb |
Poids moléculaire |
293.88 g/mol |
Nom IUPAC |
(4-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H;2*1H2;;/q;;;;+2/p-2 |
Clé InChI |
GWDGRWOLKMLOEZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[Sb](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


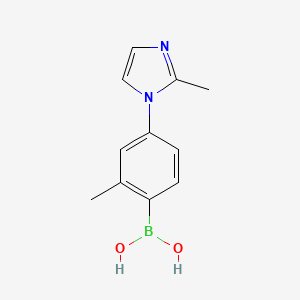
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
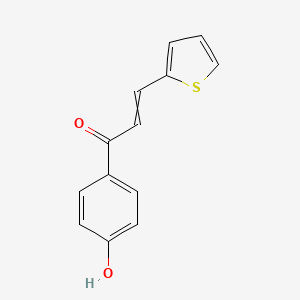
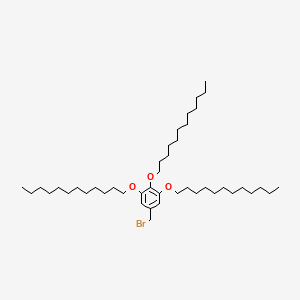
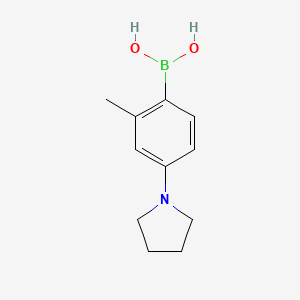
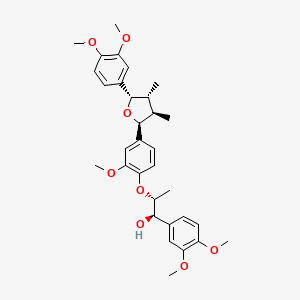
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)


